Product packaging for 4-Nitro-2-propoxyaniline(Cat. No.:CAS No. 105168-92-1)

4-Nitro-2-propoxyaniline

Cat. No.: B033837
CAS No.: 105168-92-1
M. Wt: 196.2 g/mol
InChI Key: DXGYNRACFIAKQY-UHFFFAOYSA-N
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Description

Academic Significance of Nitroaromatic and Aniline (B41778) Derivatives

Nitroaromatic compounds and aniline derivatives represent two vast and important classes of chemicals with significant academic and industrial relevance. researchgate.netnih.gov Nitroaromatics, characterized by the presence of at least one nitro group (NO₂) attached to an aromatic ring, are fundamental in chemical synthesis. nih.gov They are readily prepared through electrophilic aromatic nitration, a versatile and scalable reaction. researchgate.netresearchgate.net This accessibility makes them crucial starting materials for a wide array of other functional groups, as the nitro group can be reduced to amines, or participate in various other transformations. nih.govorganic-chemistry.org

Aniline and its derivatives are primary aromatic amines that serve as essential building blocks in the synthesis of numerous products, including polymers, dyes, pharmaceuticals, and agricultural chemicals. researchgate.netnih.gov The majority of aniline derivatives are synthesized through the hydrogenation of their nitroaromatic precursors. researchgate.net The amino group in anilines can undergo a wide range of reactions, such as alkylation, acylation, and diazotization, making them highly versatile intermediates in organic chemistry. researchgate.net The study of both nitroaromatics and anilines is crucial for advancing synthetic methodologies and developing new materials and biologically active molecules. nih.govrsc.org

Research Context of Specific Structural Features (Nitro and Propoxy Groups)

The specific arrangement of the nitro and propoxy groups on the aniline ring of 4-nitro-2-propoxyaniline dictates its chemical behavior and has been a subject of research interest.

The propoxy group (-OCH₂CH₂CH₃), an ether linkage, is an electron-donating group. Its presence can influence the regioselectivity of further substitution reactions on the aromatic ring. The propoxy group also increases the lipophilicity of the molecule, which can affect its solubility and interaction with biological membranes.

The interplay between the electron-withdrawing nitro group and the electron-donating propoxy and amino groups creates a unique electronic environment within the molecule, making it a valuable subject for studying structure-property relationships.

Historical Research Perspectives on High-Potency Analogs

The study of this compound is also situated within the broader historical context of the search for high-potency sweeteners. While not commercialized for this purpose due to safety concerns, its intensely sweet taste spurred research into related structures. hmdb.cawikipedia.org The discovery of potent sweet-tasting molecules has often been serendipitous, leading to extensive structure-activity relationship (SAR) studies to understand the chemical features responsible for eliciting a sweet taste. acs.organnualreviews.org

Historically, the discovery of sweeteners like saccharin (B28170) and aspartame (B1666099) triggered waves of research into analogous compounds with the aim of improving taste quality, stability, and potency. acs.orgsciencehistory.org Research in this area has led to the development of models that attempt to correlate a molecule's three-dimensional structure with its ability to interact with sweet taste receptors. acs.org The investigation of compounds like this compound and its analogs contributes to this fundamental understanding of chemoreception at the molecular level. researchgate.net

Detailed Research Findings

The following table summarizes key chemical data for this compound:

PropertyValueSource
IUPAC Name This compound bldpharm.combldpharm.com
CAS Number 105168-92-1 bldpharm.combldpharm.com
Molecular Formula C₉H₁₂N₂O₃ bldpharm.combldpharm.com
Molecular Weight 196.20 g/mol bldpharm.combldpharm.com
Appearance Not specified in sources
Storage Sealed in dry, 2-8°C bldpharm.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O3 B033837 4-Nitro-2-propoxyaniline CAS No. 105168-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGYNRACFIAKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468401
Record name 4-nitro-2-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105168-92-1
Record name 4-nitro-2-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Preparation of 4 Nitro 2 Propoxyaniline

Classical Synthetic Routes and Optimization

The traditional approaches to synthesizing 4-nitro-2-propoxyaniline rely on well-established reaction mechanisms in organic chemistry. These methods, while effective, require careful control of reaction parameters to ensure the desired product is obtained with minimal byproducts.

Nitration of 2-Propoxyaniline (B1271045): Regioselectivity and Reaction Parameters

The most common synthetic route to this compound is the direct nitration of 2-propoxyaniline. This reaction is a classic example of electrophilic aromatic substitution.

The nitration process involves treating 2-propoxyaniline with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Regioselectivity: The directing effects of the substituents on the aniline (B41778) ring are crucial for the regioselectivity of the reaction. The amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups are both ortho-, para-directing activators. However, the reaction is typically carried out in a strong acid, which protonates the amino group to form an anilinium ion (-NH₃⁺). This anilinium ion is a meta-directing deactivator. Consequently, the substitution pattern is primarily governed by the ortho-, para-directing propoxy group. The nitro group is predominantly introduced at the position para to the propoxy group, which is also meta to the anilinium group, resulting in the desired this compound.

Reaction Parameters: Careful control of reaction conditions is essential for maximizing the yield of the desired product and minimizing side reactions.

ParameterConditionsRationale
Temperature Typically maintained between 0°C and 10°C. To control the reaction rate, prevent over-nitration, and minimize the formation of oxidation byproducts.
Nitrating Agent A mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺).
Molar Ratios A near 1:1 molar ratio of 2-propoxyaniline to nitric acid is often used. To favor mono-nitration and reduce the likelihood of dinitration.
Reaction Time Typically several hours, monitored by techniques like thin-layer chromatography (TLC). To ensure the reaction proceeds to completion.

Alkylation of 2-Amino-4-nitrophenol (B125904)

An alternative classical route involves the alkylation of 2-amino-4-nitrophenol. This method is a nucleophilic substitution reaction, specifically a Williamson ether synthesis.

In this process, the phenolic hydroxyl group of 2-amino-4-nitrophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then reacts with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, to form the propoxy ether. electronicsandbooks.com

Key Reaction Steps:

Deprotonation: 2-amino-4-nitrophenol is treated with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). electronicsandbooks.com

Nucleophilic Attack: The resulting phenoxide attacks the propyl halide, displacing the halide ion and forming the ether linkage.

Work-up: The reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. electronicsandbooks.com

This method can be advantageous as it avoids the use of strong nitrating acids and the associated regioselectivity issues. The starting material, 2-amino-4-nitrophenol, can be prepared by the partial reduction of 2,4-dinitrophenol. orgsyn.org

Byproduct Formation and Minimization Strategies

In the nitration of 2-propoxyaniline, the formation of undesired isomers and oxidation products is a significant concern.

Common Byproducts:

Isomeric Nitroanilines: Formation of other isomers, such as 3-nitro-2-propoxyaniline, can occur due to competing directing effects.

Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitration of the aromatic ring can occur.

Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of colored, tarry byproducts.

Minimization Strategies:

Strict Temperature Control: Maintaining a low reaction temperature is the most critical factor in preventing over-nitration and oxidation.

Controlled Addition of Reagents: Slow, controlled addition of the nitrating agent to the solution of 2-propoxyaniline helps to dissipate heat and maintain a low concentration of the nitrating species.

Use of Protective Groups: Although not always practical, protection of the amino group could be considered to prevent its protonation and alter the regioselectivity, though this adds extra steps to the synthesis.

Yield Optimization and Purification Techniques

Optimizing the yield and ensuring the purity of the final product are crucial aspects of the synthesis.

Yield Optimization:

Continuous Flow Reactors: In an industrial setting, continuous flow reactors can offer better control over reaction parameters, leading to improved safety, reproducibility, and higher yields (85-90%) compared to batch processing (70-75%).

Purification Techniques:

Recrystallization: The crude product precipitated from the reaction mixture is often purified by recrystallization. A common solvent system is an ethanol-water mixture, which can yield an orange crystalline product with high purity (>98%).

Chromatography: For laboratory-scale purification or to obtain very high purity material, column chromatography using silica (B1680970) gel with a hexane-ethyl acetate (B1210297) eluent system can be employed.

Washing: The crude product is typically washed with water to remove residual acids and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

Advanced Synthetic Approaches

To overcome some of the limitations of classical methods, such as harsh reaction conditions and the formation of byproducts, more advanced synthetic strategies are being explored.

Catalytic Nitration Methods (e.g., Palladium-Doped Zeolites)

Modern approaches focus on the use of solid acid catalysts and milder nitrating agents to improve selectivity and environmental compatibility.

Palladium-Doped Zeolites: Research has shown that palladium-doped zeolites can be effective catalysts for nitration reactions. While specific studies on the nitration of 2-propoxyaniline using this method are not extensively detailed in the provided search results, the general principle involves enhancing the catalytic activity and selectivity of the nitration process. Palladium-catalyzed nitration of other aromatic compounds, such as azoarenes, has been successfully demonstrated using nitrogen dioxide (NO₂) as the nitro source. nih.gov This suggests the potential for developing similar catalytic systems for the synthesis of this compound.

The use of such catalysts could offer several advantages:

Milder Reaction Conditions: Potentially avoiding the need for highly corrosive concentrated sulfuric acid.

Higher Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the reaction.

Catalyst Reusability: Solid catalysts can often be recovered and reused, making the process more economical and environmentally friendly.

Reduced Reaction Time: Catalytic methods have been shown to reduce reaction times significantly.

Further research in this area could lead to more efficient and sustainable methods for the synthesis of this compound and related compounds.

Solvent-Free Synthetic Techniques (e.g., Microwave-Assisted Nitration)

Solvent-free synthetic methods, particularly microwave-assisted nitration, represent a significant advancement in green chemistry for the production of nitroaromatic compounds. While specific research on the microwave-assisted synthesis of this compound is limited, extensive studies on the closely related isomer, 5-Nitro-2-propoxyaniline, demonstrate the viability and advantages of this technique.

Microwave-assisted nitration of 2-propoxyaniline in a solvent-free system has been shown to achieve a remarkable 95% yield in just one hour. This method offers a rapid and efficient alternative to conventional nitration processes. orientjchem.org The technique typically involves reacting the substrate with a nitrating agent, such as calcium nitrate (B79036) and acetic acid, and irradiating the mixture with microwaves. orientjchem.org This process enhances the reaction rate, leading to complete nitration in a significantly shorter time frame compared to traditional methods. orientjchem.org For instance, a microwave-assisted synthesis of para-nitrophenol was completed in one minute with an 89% yield. orientjchem.org These green chemistry approaches often replace aggressive and toxic reagents like concentrated nitric and sulfuric acids, minimizing environmental impact and improving safety. orientjchem.orgicm.edu.pl

The primary challenge for this technique often lies in its scalability for industrial-level production.

Research Findings on Microwave-Assisted Nitration
ParameterFindingSource Index
Reactant2-propoxyaniline
Product5-Nitro-2-propoxyaniline
TechniqueMicrowave-assisted nitration (Solvent-free)
Yield95%
Reaction Time1 hour
General AdvantageRate-enhanced process, limits use of corrosive acids orientjchem.org

Industrial Scale-Up and Process Engineering Considerations

The industrial production of nitroanilines, including this compound, increasingly relies on modern process engineering to enhance safety, consistency, and yield. Key among these advancements is the adoption of continuous flow reactor systems.

Continuous Flow Reactor Systems for Enhanced Synthesis Control

Continuous flow reactors are progressively being adopted for the synthesis of nitroaniline derivatives to improve temperature control and reduce the hazards associated with traditional batch processing. In a continuous flow system for the nitration of 2-propoxyaniline, the reactant and the nitrating acid are pumped through a reactor maintained at a consistently low temperature, typically between 5–10°C. This method allows for precise control over reaction parameters, minimizes exposure to hazardous intermediates, and improves reproducibility.

The use of continuous flow systems is a hallmark of modern fine chemical manufacturing, moving away from the historical reliance on batch technologies. mdpi.com This approach is particularly advantageous for exothermic reactions like nitration, where precise temperature control is crucial to prevent side reactions and ensure product quality. The integration of diazotization, reduction, and hydrolysis steps into a single, continuous tandem reaction has been demonstrated for other aromatic amines, significantly reducing total reaction time to as little as 20 minutes. google.com

Comparative Analysis of Continuous Flow Versus Batch Processing

When comparing continuous flow systems to traditional batch processing for the synthesis of compounds like 5-Nitro-2-propoxyaniline, the advantages of the former become evident in several key areas.

Safety and Control: Continuous flow reactors significantly enhance safety by minimizing the total volume of the reaction mixture at any given time. This drastically reduces the risks associated with thermal runaway, a major concern in exothermic nitration reactions conducted in large batches.

Yield and Purity: The precise control offered by continuous flow systems often leads to higher yields and better product purity. For the nitration of 2-propoxyaniline, continuous flow processing achieves yields of 85–90%, a substantial improvement over the 70–75% yield typically obtained in batch systems. This is often due to the ability to maintain optimal reaction conditions and residence times consistently. mdpi.com

Scalability and Efficiency: Continuous flow systems are more easily adaptable to varying production demands, making them highly scalable. While the initial development of a flow process can be time-consuming, it often proves more efficient for large-scale, continuous production compared to the cyclical nature of batch processing. mdpi.com

Comparative Analysis: Continuous Flow vs. Batch Processing for Nitration of 2-Propoxyaniline
ParameterContinuous Flow ProcessingBatch ProcessingSource Index
Yield85–90%70–75%
SafetyEnhanced due to smaller reaction volumes, minimizing thermal runaway riskHigher risk of thermal runaway due to large reaction volumes
Temperature ControlPrecise and consistent (e.g., 5–10°C)More challenging to maintain uniformly
ReproducibilityImprovedCan be variable
ScalabilityEasily adaptable to production demandsLess flexible for rapid scaling mdpi.com

Chemical Reactivity and Transformation Pathways of 4 Nitro 2 Propoxyaniline

Functional Group Transformations

The functional groups of 4-nitro-2-propoxyaniline are amenable to a variety of transformations, allowing for its use as a precursor in the synthesis of more complex molecules. solubilityofthings.com

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group is a fundamental transformation of this compound, yielding 2-propoxy-1,4-phenylenediamine. This reaction is a critical step in the synthesis of various derivatives. A common and effective method for this reduction is catalytic hydrogenation. commonorganicchemistry.com

Common Reagents and Conditions for Nitro Group Reduction

Reagent Catalyst Solvent Conditions Product
Hydrogen Gas (H₂) Palladium on carbon (Pd/C) Ethanol - 2-Propoxy-1,4-phenylenediamine
Sodium Dithionite (B78146) (Na₂S₂O₄) - - Used to selectively reduce the nitro group in the presence of other sensitive functional groups. thieme-connect.com 2-Propoxy-1,4-phenylenediamine

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, while catalytic hydrogenation with Pd/C is highly efficient, it can also reduce other groups. commonorganicchemistry.com In such cases, milder reagents like iron in acetic acid or sodium dithionite are preferred to achieve selective reduction of the nitro group. commonorganicchemistry.comthieme-connect.com

Electrophilic Substitution Reactions of the Amino Group

The amino group of this compound can undergo electrophilic substitution reactions. The position of substitution on the aromatic ring is influenced by the directing effects of the existing substituents. The amino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. orgoreview.com The propoxy group is also an activating, ortho-, para-directing group. The interplay of these directing effects governs the regioselectivity of further substitutions.

Diazotization and Formation of Azo Compounds

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. vaia.com

The resulting diazonium salt is a versatile intermediate that can subsequently undergo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds. youtube.com These azo compounds are often colored and have applications as dyes. solubilityofthings.com The general scheme for the formation of an azo dye from this compound is as follows:

Diazotization: this compound reacts with nitrous acid to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt then acts as an electrophile and attacks an activated aromatic ring (the coupling component) to form an azo compound.

The specific structure and color of the resulting azo dye depend on the coupling partner used.

Degradation Mechanisms in Chemical Systems

Understanding the degradation of this compound is crucial for assessing its environmental fate and developing remediation strategies.

Photochemical Degradation Pathways and Intermediates

Photochemical degradation involves the breakdown of a molecule upon absorption of light. For nitroaromatic compounds like this compound, photolysis can be an important degradation pathway. nih.gov Studies on similar compounds, such as 4-nitrocatechol (B145892) and 2,4-dinitrophenol, show that the photochemical fate is highly dependent on the surrounding chemical environment. nih.gov

In organic media, the photodegradation of nitrophenols tends to be more efficient than in aqueous solutions. nih.gov The degradation of 5-nitro-2-propoxyaniline, a structurally similar compound, has been studied in the context of its use as an artificial sweetener, with research focusing on the synthesis of photoreactive derivatives to understand its interactions with biological receptors. thieme-connect.comresearchgate.net These studies suggest that the nitro group can be converted into other functionalities upon UV irradiation. researchgate.net The specific intermediates and final products of the photochemical degradation of this compound would likely involve modifications of the nitro and amino groups, as well as potential reactions involving the aromatic ring, leading to a variety of smaller, more oxidized molecules.

Electrochemical Degradation via Advanced Oxidation Processes (e.g., Electro-Fenton)

Advanced oxidation processes (AOPs) are effective methods for the degradation of persistent organic pollutants. The electro-Fenton process, a type of AOP, utilizes electrochemically generated hydroxyl radicals (•OH) to oxidize organic compounds. nih.govresearchgate.net This process has been successfully applied to the degradation of other nitroaromatic compounds, such as 4-nitrophenol. nih.gov

In the electro-Fenton process, hydrogen peroxide (H₂O₂) is generated at the cathode, which then reacts with a catalyst, typically iron(II) ions (Fe²⁺), to produce highly reactive hydroxyl radicals. nih.gov These radicals can non-selectively attack the this compound molecule, leading to its degradation.

Key Steps in Electro-Fenton Degradation:

Generation of H₂O₂: Oxygen is reduced at the cathode to produce hydrogen peroxide.

Fenton's Reaction: Fe²⁺ catalyzes the decomposition of H₂O₂ to form hydroxyl radicals.

Oxidation of this compound: The hydroxyl radicals attack the aromatic ring and its substituents, leading to ring-opening and the formation of smaller organic acids and eventually mineralization to CO₂, H₂O, and inorganic ions. nih.gov

Studies on the degradation of artificial sweeteners, including the structurally related 5-nitro-2-propoxyaniline, have shown that the electro-Fenton process can achieve complete mineralization. researchgate.net The efficiency of the degradation is influenced by factors such as current density, pH, and the type of anode material used. researchgate.netresearchgate.net Intermediates in the degradation of similar compounds include aromatic by-products and various carboxylic acids before complete mineralization. nih.gov

An in-depth analysis of the chemical compound this compound requires a suite of advanced analytical techniques to elucidate its structural features, confirm its identity, and assess its purity. Researchers rely on a combination of spectroscopic and chromatographic methods to obtain a comprehensive characterization of the molecule. This article details the application of these sophisticated techniques in the study of this compound.

Computational Chemistry and Molecular Modeling Investigations of 4 Nitro 2 Propoxyaniline

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-Nitro-2-propoxyaniline. researchgate.netmaterialsciencejournal.org These calculations help in understanding the molecule's stability, reactivity, and the distribution of electrons, which are governed by the interplay of its functional groups. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis, as the energy gap between them is a key indicator of chemical reactivity and the ease of charge transfer within the molecule. researchgate.netnih.gov

The electronic landscape of this compound is significantly influenced by the competing effects of the electron-withdrawing nitro (NO₂) group and the electron-donating propoxy (–OCH₂CH₂CH₃) and amino (–NH₂) groups. The nitro group, being a strong deactivator, withdraws electron density from the benzene (B151609) ring through both resonance and inductive effects. mdpi.com This withdrawal is most pronounced at the ortho and para positions relative to the nitro group, making these carbons susceptible to nucleophilic attack. mdpi.com

Table 1: Representative Frontier Orbital Energies for Substituted Aromatic Compounds

Compound Feature HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Aromatic Ring with Donor Group High High Large
Aromatic Ring with Acceptor Group Low Low Small
This compound (Illustrative) -6.5 -2.3 4.2

Note: Values are illustrative based on trends described in computational studies of similar molecules. researchgate.netnih.gov

Molecular Electrostatic Potential (MESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. materialsciencejournal.org The MESP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

For this compound, the MESP would show a high negative potential (red) around the oxygen atoms of the nitro group, identifying them as primary sites for electrophilic interactions. The region around the amino group's hydrogen atoms would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. The aromatic ring itself would show a complex potential distribution due to the competing electronic effects of the substituents, with areas of moderate negative potential influenced by the delocalized π-electrons. materialsciencejournal.org This analysis is crucial for understanding how the molecule interacts with other molecules, such as biological receptors.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the dynamic behavior and conformational stability of molecules like this compound, which is essential for understanding how they interact with their biological targets. nih.gov

The flexibility of the propoxy chain is a key feature of this compound's structure. MD simulations can explore the different conformations this chain can adopt and their relative stabilities. By simulating the molecule's movement over a period, typically nanoseconds, researchers can observe its conformational landscape. nih.gov

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov

RMSD measures the average deviation of a molecule's atoms over time compared to a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation or equilibrium. nih.gov

RMSF analyzes the fluctuation of individual atoms or residues around their average positions. Higher RMSF values for the propoxy chain would indicate greater flexibility, while lower values for the aromatic ring would suggest rigidity. nih.gov

These studies reveal the preferred spatial arrangement of the molecule and how its shape might adapt upon binding to a receptor, providing insights that are critical for structure-based drug design.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. mdpi.com For this compound, the primary "activity" is its intense sweet taste, while a key "adverse" activity is its potential toxicity. nih.govwikipedia.org Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are vital for understanding these links. nih.gov

Computational SAR studies can identify the key molecular fragments and properties of this compound responsible for its activity. For nitroaromatic compounds, the presence and position of the nitro group and other substituents, like the primary amine group, are critical determinants of their biological effects, including carcinogenicity. nih.gov QSAR models use statistical methods to correlate descriptors of molecular structure (e.g., electronic, steric, and hydrophobic properties) with observed biological activity. nih.gov

For this compound, a hypothetical QSAR study might explore how modifications to its structure affect its sweetness or toxicity. For example, altering the length of the alkoxy chain (from propoxy to ethoxy or butoxy) or changing the position of the nitro group could significantly impact its interaction with a sweet taste receptor. Computational docking simulations could be used to predict how these analogs bind to a receptor model, correlating binding energy with activity. mdpi.com The model would help identify the essential pharmacophore—the precise spatial arrangement of atoms and functional groups required for the sweet taste.

Table 2: Key Molecular Features and Their Postulated Roles in Activity

Structural Feature Property Postulated Role in Molecular Interaction
Nitro Group (NO₂) Strong Electron Acceptor, H-bond Acceptor Potential key interaction with receptor; contributes to toxicity profile. nih.gov
Amino Group (NH₂) H-bond Donor Essential for binding to specific receptor sites; increases carcinogenic activity in some nitrocompounds. nih.gov
Propoxy Group (–O–C₃H₇) Hydrophobic, Steric Bulk Influences solubility, membrane permeability, and fit within a receptor's binding pocket.

These computational investigations are crucial for building predictive models that can guide the design of new molecules with desired activities and reduced toxicity. mdpi.com

Comparative Studies with Related Aromatic Analogs

Computational studies allow for the comparison of this compound with its aromatic analogs to understand how structural modifications influence its properties. One such analog is 4-Nitro-2-phenoxyaniline. In this molecule, the propoxy group of this compound is replaced by a phenoxy group. X-ray crystallography of 4-Nitro-2-phenoxyaniline reveals that the two aromatic rings are not coplanar, exhibiting a significant dihedral angle between them. researchgate.net The oxygen atom that bridges the two rings adopts a syn-periplanar conformation. researchgate.net This non-planar structure is a key feature that influences its molecular interactions.

Another relevant analog for comparative analysis is 4-nitro-N-1H-pyrazol-3-ylbenzamide. Computational analysis of this compound shows two symmetry-independent molecules that differ in the dihedral angles between the pyrazole (B372694) and nitrobenzene (B124822) rings. nih.gov The rotational barrier between the different conformers is relatively low, indicating conformational flexibility. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses have been used to identify and characterize the non-covalent interactions that stabilize the crystal structure of this analog, including strong hydrogen bonds and weaker interactions like C-H···π. nih.gov

These comparative studies with aromatic analogs provide valuable insights into the structure-property relationships of this compound. By examining how changes in substituent groups affect molecular geometry, conformation, and intermolecular interactions, a deeper understanding of the chemical behavior of this compound can be achieved.

Table 1: Comparison of Structural Features of this compound and its Aromatic Analogs

Feature4-Nitro-2-phenoxyaniline4-nitro-N-1H-pyrazol-3-ylbenzamide
Bridging Group OxygenAmide
Substituent Groups Phenoxy, Nitro, AminoPyrazole, Nitro, Amide
Dihedral Angle 71.38 (12)° between aromatic rings researchgate.net13.90° and 18.64° between pyrazole and nitrobenzene rings nih.gov
Key Interactions N-H···O hydrogen bonds researchgate.netN-H···N and C-H···O hydrogen bonds, C-H···π interactions nih.gov

In Silico Prediction Methodologies for Molecular Interactions

In silico methods are powerful tools for predicting the molecular interactions and potential biological activities of compounds like this compound. These computational approaches are essential in modern drug discovery and toxicology to efficiently screen compounds and prioritize them for further experimental testing.

Application of Predictive Models for Studying Molecular Activity

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and chemistry. nih.govmdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For nitroaromatic compounds like this compound, QSAR models have been developed to predict properties such as carcinogenicity. nih.gov One such approach, the TOPological substructural molecular design (TOPS-MODE), has been used to predict the rodent carcinogenicity of nitrocompounds. nih.gov This model demonstrated that the presence of a primary amine group attached to an aromatic ring, as is the case in this compound, can increase carcinogenic activity in proportion to the ring's aromaticity. nih.gov Furthermore, a nitro group bonded to an aromatic carbon is a more significant determinant of carcinogenicity than one attached to an aliphatic carbon. nih.gov

Predictive models are also employed to assess a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov For instance, in silico ADMET predictions for novel methylenedioxyphenyl-based amide derivatives were performed using online tools to evaluate their drug-like properties. nih.gov Such predictions are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles.

Molecular docking is another widely used in silico technique to predict the binding orientation of a small molecule to a protein target. nih.gov For example, molecular docking studies were used to investigate the binding of novel pyrazole derivatives to the main protease of the SARS-CoV-2 virus. nih.gov This method helps in understanding the potential inhibitory activity of a compound and its binding mode at the molecular level.

Table 2: In Silico Predictive Models and Their Applications

Predictive ModelApplicationRelevance to this compound
QSAR (Quantitative Structure-Activity Relationship) Predicts biological activity based on chemical structure. nih.govCan be used to predict potential toxicity, such as carcinogenicity, based on its structural features (nitro and amino groups on an aromatic ring). nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Evaluates the pharmacokinetic and toxicological properties of a compound. nih.govHelps in assessing the drug-likeness and potential safety profile of this compound.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein. nih.govCan be used to explore potential biological targets and understand its mechanism of action at a molecular level.

Compound-Gene Interaction Network Analysis

Compound-gene interaction network analysis is an emerging in silico approach that helps to elucidate the broader biological context of a compound's activity. This type of analysis moves beyond a single target to explore the complex network of interactions between a compound and various genes and proteins within a biological system.

The construction of these networks often involves integrating data from multiple sources, including gene expression data and known protein-protein interaction (PPI) databases. nih.govnih.gov By mapping the genes that are significantly affected by a compound onto a PPI network, it is possible to identify key pathways and biological processes that are modulated. nih.gov For instance, in the analysis of The Cancer Genome Atlas (TCGA) data, gene-gene interaction networks were constructed using information from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify networks of interacting genes associated with cancer. nih.gov

Future Research Directions

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 4-Nitro-2-propoxyaniline and related compounds presents ongoing challenges, particularly in achieving high selectivity and yield. A conventional, albeit problematic, two-step synthesis starts from propoxybenzene, involving dinitration followed by a selective reduction of one nitro group. chemicalforums.com This process suffers from difficulties in controlling the extent of nitration and ensuring the reduction occurs at the desired ortho-position relative to the propoxy group. chemicalforums.com

Future research will likely focus on developing more efficient and selective synthetic methodologies. This includes the exploration of novel catalytic systems that can overcome the limitations of traditional methods.

Key areas for investigation include:

Selective Nitro Reduction: The selective reduction of one nitro group in a dinitroarene is a significant hurdle. chemicalforums.com While the Zinin reduction, using sodium sulfide, offers a classical approach, its mechanism is not fully understood, and its efficiency can be variable. wikipedia.orgstackexchange.com Modern catalytic systems, such as those employing hydrazine (B178648) hydrate (B1144303) with Raney nickel or advanced transition-metal complexes, offer promising alternatives for achieving higher selectivity under milder conditions. oup.comorganic-chemistry.org Research into catalysts that can differentiate between the electronically distinct nitro groups in the precursor, perhaps through steric or coordinating effects, is a key direction. chemicalforums.com

Advanced Catalysts: The development of novel catalysts is paramount. This could involve earth-abundant metal catalysts, such as those based on iron, or even metal-free organocatalysts that promote chemoselective reductions. organic-chemistry.orgnih.gov Photocatalysis also presents a green and efficient alternative, potentially offering high selectivity with minimal by-products under ambient conditions. rsc.org

Alternative Synthetic Pathways: Investigating entirely new synthetic routes that avoid the challenging dinitration-selective reduction sequence is a crucial area. This could involve building the molecule from precursors that already contain the amine and a single nitro group, followed by the introduction of the propoxy group.

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction
Catalytic SystemReducing AgentKey AdvantagesResearch Focus
Zinin Reduction (e.g., Na2S)Sulfide/Hydrosulfide ionsClassic method, can be selective for polynitro compounds. wikipedia.orgorganicreactions.orgUnderstanding the complex mechanism to improve predictability and yield. stackexchange.com
Raney NickelHydrazine HydrateEffective for partial reduction of dinitroarenes. oup.comOptimizing solvent systems and reaction conditions for broader substrate scope.
Palladium on Carbon (Pd/C)H2 gas or Transfer Hydrogenation Agents (e.g., triethylsilane)High efficiency, widely used in hydrogenation. organic-chemistry.orgAchieving selectivity in polynitro compounds without reducing other functional groups.
Iron ComplexesPhenylsilaneUses earth-abundant metal, potential for high chemoselectivity. acs.orgLigand design to fine-tune catalytic activity and selectivity.
PhotocatalystsLight/PhotosensitizersMild, green conditions, high selectivity. organic-chemistry.orgrsc.orgDeveloping robust and efficient sensitizer-free systems.

In-depth Mechanistic Studies of Chemical Transformation Pathways

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and controlling product formation. For the transformation of nitroaromatics, the pathway often involves several intermediate species.

Future mechanistic studies will likely employ a combination of kinetic analysis, isotopic labeling, and computational chemistry to elucidate these complex pathways. The Zinin reduction, for example, is thought to proceed through nitroso and hydroxylamine (B1172632) intermediates, but the precise rate-determining steps and the role of different sulfur species are still debated. wikipedia.orgstackexchange.comsciencemadness.org Modern analytical techniques can provide unprecedented insight into these transient species.

Mechanistic investigations into novel catalytic systems are also critical. For instance, in iron-catalyzed reductions, kinetic studies can reveal the order of the reaction with respect to the catalyst, the nitroarene, and the reductant (e.g., silane), helping to identify the turnover-limiting step, such as hydride transfer. acs.org

Advanced Characterization of Transient Intermediates and Degradation Products

The reduction of nitroaromatic compounds proceeds through highly reactive and transient intermediates, including nitrosoarenes and N-arylhydroxylamines. nih.govsciencemadness.orgnih.gov These species are often difficult to isolate and characterize but are crucial to understanding the reaction mechanism and potential side reactions.

Future research will leverage advanced spectroscopic techniques to capture and characterize these fleeting molecules.

Spectroscopic Methods: Techniques such as electron paramagnetic resonance (EPR) spectroscopy can be used to study radical intermediates, while time-resolved UV-vis spectroscopy can monitor the formation and decay of colored species like nitroso compounds. osti.govmdpi.com Cryogenic experiments, where reactions are performed at very low temperatures, can trap intermediates, allowing for their characterization by methods like IR spectroscopy. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is a powerful tool for identifying intermediates and degradation products, even at very low concentrations. osti.gov

Degradation Pathways: Understanding the pathways by which this compound or its synthetic precursors degrade is also important. For instance, certain reaction conditions can lead to the decomposition of moieties within the molecule, which needs to be characterized to optimize reaction conditions and ensure product purity.

Table 2: Techniques for Characterizing Reaction Intermediates
TechniqueType of Intermediate DetectedInformation Provided
Electron Paramagnetic Resonance (EPR)Radical species, paramagnetic metal centersElectronic structure, hyperfine coupling to nearby nuclei. osti.gov
UV-Visible SpectroscopyChromophoric species (e.g., nitrosoarenes)Kinetics of formation and decay. osti.govnih.gov
Infrared (IR) Spectroscopy (Cryogenic)Stable or trapped intermediatesVibrational modes, functional groups (e.g., N=O stretch). mdpi.com
High-Resolution Mass Spectrometry (HR-MS)Various intermediates and productsPrecise mass for molecular formula determination. osti.gov
Nuclear Magnetic Resonance (NMR)Relatively stable intermediatesDetailed structural information. acs.org

Refinement of Computational Models for Predicting Molecular Interactions

Computational modeling is an indispensable tool for understanding and predicting how molecules like this compound interact with biological targets, such as the sweet taste receptor. upc.edu As this receptor is a G protein-coupled receptor (GPCR), a class of proteins notoriously difficult to crystallize, computational models provide crucial insights into its structure and function. pnas.orgmdpi.com

Future research will focus on refining these models to achieve higher accuracy and predictive power.

Homology Modeling and Molecular Dynamics: Given the absence of a crystal structure for the sweet taste receptor (a heterodimer of T1R2 and T1R3 subunits), homology modeling based on related GPCRs is a key starting point. mdpi.com Molecular dynamics (MD) simulations can then be used to explore the dynamic nature of the receptor and how its conformation changes upon binding to a ligand like this compound. openrepository.com

Predicting Binding Affinity: Advanced computational methods like free energy perturbation can calculate the relative binding affinities of different ligands, guiding the design of new molecules with enhanced properties. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structures of molecules and their biological activities. nih.govresearchgate.net By developing robust QSAR models for nitroaromatic compounds, researchers can predict the sweetness or potential toxicity of new derivatives, reducing the need for extensive experimental screening. researchgate.net

Unraveling Complex Chemoreception Pathways and Allosteric Modulation

The perception of sweet taste is initiated by the binding of a molecule to the T1R2-T1R3 receptor. researchgate.net The exact mechanism by which this compound activates this receptor is not fully understood but is a key area of future research.

Photoaffinity Labeling: To map the binding site and understand the receptor-ligand interaction at a molecular level, photoaffinity labeling is a powerful technique. wikipedia.orgnih.gov This involves synthesizing derivatives of this compound that incorporate a photoreactive group. researchgate.net Upon exposure to light, this group forms a covalent bond with the receptor, allowing researchers to identify the specific amino acid residues involved in binding. nih.gov

Allosteric Modulation: GPCRs are known to be regulated by allosteric modulators—molecules that bind to a site distinct from the primary (orthosteric) binding site and alter the receptor's response to the primary agonist. nih.govnih.govfrontiersin.org Research indicates that the T1R3 subunit of the sweet taste receptor has an allosteric site. pnas.orgnih.gov Future studies will investigate whether this compound or its derivatives could act as allosteric modulators, or if their interaction at the primary site is influenced by other allosteric ligands. This could reveal more sophisticated mechanisms of taste perception. bohrium.com

Signal Transduction: Beyond initial binding, the sequence of events leading to the "sweet" signal needs further elucidation. This involves understanding how ligand binding induces a conformational change in the receptor dimer, leading to the activation of intracellular G proteins and subsequent signaling cascades. nih.gov

Design Principles for New Chemical Entities Based on Structural Insights

The ultimate goal of studying a molecule like this compound is often to derive fundamental principles that can be used to design new chemical entities (NCEs) with improved properties. biosolveit.de By combining structural information from crystallography (of related molecules) and computational modeling with structure-activity relationship (SAR) data, researchers can build a comprehensive picture of the features required for a molecule to interact with a specific target. mdpi.comresearchgate.netnih.govresearchgate.net

Future research will focus on:

Scaffold Hopping: Using the this compound structure as a starting point, or "scaffold," computational and synthetic methods can be used to design novel molecules that retain the key pharmacophoric features for receptor binding but have different core structures. biosolveit.de This can lead to NCEs with better safety profiles or different pharmacological properties. nih.gov

AI and Machine Learning: Artificial intelligence and machine learning are becoming increasingly powerful tools in drug discovery. cmu.edu Generative models can be trained on existing molecular data to design entirely new molecules with desired properties, such as high affinity for the sweet taste receptor but low predicted toxicity. mdpi.com

Structure-Based Design: As more structural information about the sweet taste receptor and its binding sites becomes available, either through experimental methods or improved modeling, this will enable more precise, structure-based design of new ligands. nih.gov This involves designing molecules that have complementary shapes and chemical properties to the binding pocket, maximizing favorable interactions.

By systematically pursuing these future research directions, the scientific community can leverage the unique properties of this compound to advance our fundamental understanding of chemical synthesis, reaction mechanisms, and the molecular basis of taste perception, ultimately paving the way for the rational design of new and safer chemical entities.

Q & A

Q. Methodological Answer :

Accelerated Degradation Studies : Expose solid and solution phases to UV light (λ = 254 nm) in a photoreactor.

HPLC-MS Monitoring : Track degradation products (e.g., nitroso or azoxy derivatives) using a C18 column and 0.1% formic acid/acetonitrile gradient.

Quantum Yield Calculation : Use actinometry to determine photodegradation efficiency. Compare with computational predictions of excited-state reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.